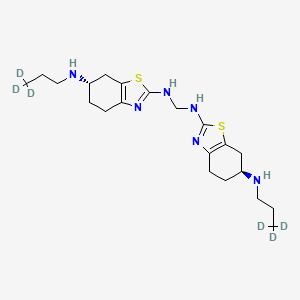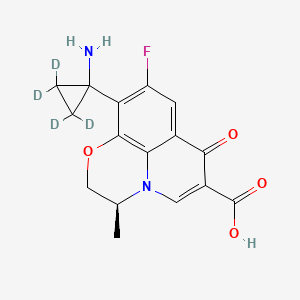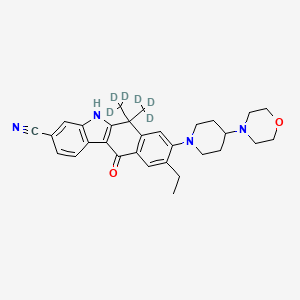
Alectinib-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alectinib-d6 is a deuterated form of Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. Alectinib is primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The deuterated version, this compound, contains six deuterium atoms, which can enhance the pharmacokinetic properties of the drug by slowing its metabolic breakdown.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alectinib-d6 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the benzo[b]carbazole core: This involves a series of cyclization reactions.
Introduction of the piperidine and morpholine moieties: These are added through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To maximize yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification: Using techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Alectinib-d6 undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and morpholine moieties.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), methanol, and chloroform.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Alectinib-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Alectinib.
Biology: Helps in understanding the biological interactions and effects of Alectinib at the molecular level.
Medicine: Used in pharmacokinetic studies to improve the efficacy and safety profile of Alectinib.
Industry: Employed in the development of new ALK inhibitors and other targeted therapies.
Mecanismo De Acción
Alectinib-d6, like Alectinib, inhibits the activity of the anaplastic lymphoma kinase (ALK) tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, such as STAT3 and AKT, which are involved in cell proliferation and survival. By blocking these pathways, this compound reduces tumor cell viability and proliferation .
Comparación Con Compuestos Similares
Crizotinib: Another ALK inhibitor used in the treatment of ALK-positive NSCLC.
Ceritinib: A second-generation ALK inhibitor with a similar mechanism of action.
Brigatinib: Another ALK inhibitor with activity against multiple ALK mutations.
Comparison: Alectinib-d6 is unique due to its deuterated nature, which can enhance its pharmacokinetic properties by slowing metabolic breakdown. This can lead to improved efficacy and reduced side effects compared to non-deuterated compounds. Additionally, this compound has shown superior efficacy in overcoming resistance mutations compared to first-generation ALK inhibitors like Crizotinib .
Propiedades
Fórmula molecular |
C30H34N4O2 |
|---|---|
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
9-ethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-6,6-bis(trideuteriomethyl)-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3/i2D3,3D3 |
Clave InChI |
KDGFLJKFZUIJMX-XERRXZQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1(C2=C(C=C(C(=C2)N3CCC(CC3)N4CCOCC4)CC)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C([2H])([2H])[2H] |
SMILES canónico |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


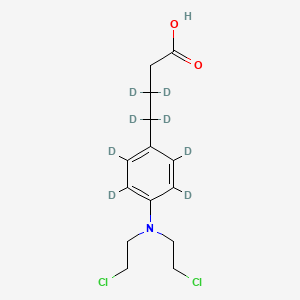
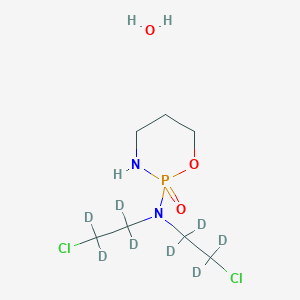
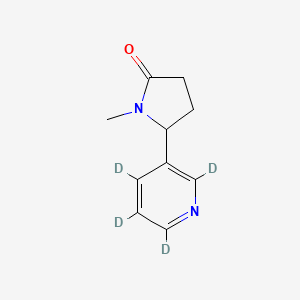
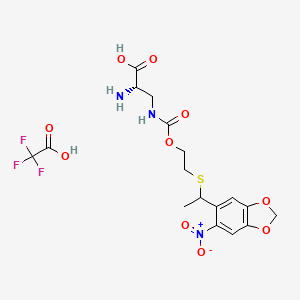
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B15142569.png)


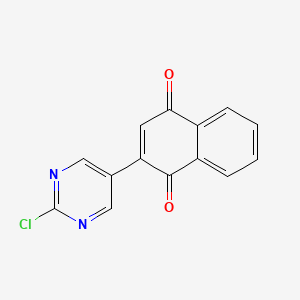


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B15142600.png)
